molecular formula C14H18ClNO3 B2381004 2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1397217-31-0

2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2381004
CAS No.: 1397217-31-0
M. Wt: 283.75
InChI Key: UUYYTNOZPQUDGW-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound with a complex structure that includes a chloro group, a cyclopropylmethyl group, and a dimethoxyphenyl group attached to an acetamide backbone

Properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-18-12-6-5-11(7-13(12)19-2)16(14(17)8-15)9-10-3-4-10/h5-7,10H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYYTNOZPQUDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2CC2)C(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.

    Attachment of the Dimethoxyphenyl Group:

    Formation of the Acetamide Backbone: The final step involves the formation of the acetamide group through the reaction of the intermediate with chloroacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide: The parent compound.

    2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)propionamide: A similar compound with a propionamide backbone.

    2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)butyramide: A similar compound with a butyramide backbone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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